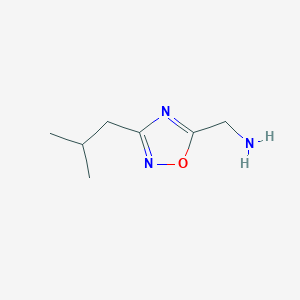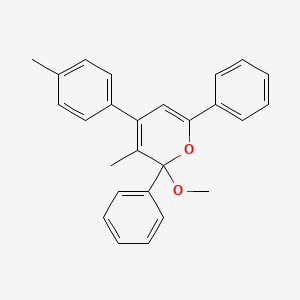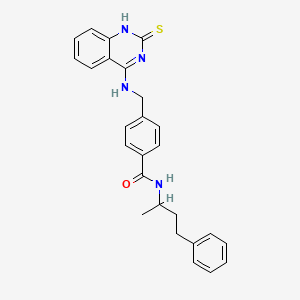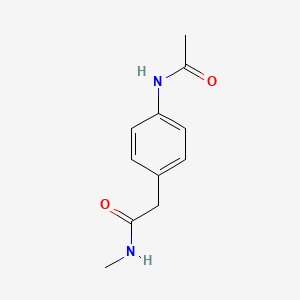
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine is a chemical compound belonging to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
準備方法
The synthesis of 1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine typically involves the reaction of amidoximes with carboxylic acid derivatives. One common method includes the cyclization of O-acyl amidoximes, which are generated from the reaction of amidoximes with acid chlorides in a basic medium . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
作用機序
The mechanism of action of 1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine can be compared with other oxadiazole derivatives, such as:
- (5-Isobutyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- (3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
- (5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine These compounds share similar core structures but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific isobutyl group, which can influence its reactivity and potential uses.
特性
CAS番号 |
915921-05-0 |
|---|---|
分子式 |
C7H13N3O |
分子量 |
155.20 g/mol |
IUPAC名 |
[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C7H13N3O/c1-5(2)3-6-9-7(4-8)11-10-6/h5H,3-4,8H2,1-2H3 |
InChIキー |
ROQUXAGNSSNHLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NOC(=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)
![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)

![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)

![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)

![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)

![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)
